Cypendazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

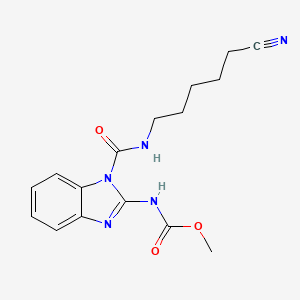

Cypendazole is a benzimidazole fungicide and a benzimidazolylcarbamate fungicide.

Aplicaciones Científicas De Investigación

Cypendazole is a benzimidazole compound primarily used as an anthelmintic agent in veterinary medicine, particularly effective against a variety of parasitic infections in livestock. This article explores its scientific research applications, including its pharmacological properties, mechanisms of action, and documented case studies.

Anthelmintic Activity

This compound is primarily known for its efficacy against gastrointestinal nematodes in animals. Its mechanism involves the inhibition of microtubule formation by binding to tubulin, which disrupts cellular functions in parasites, leading to their death. This property makes it a valuable tool in managing parasitic infections in veterinary practices.

Pharmacokinetics and Metabolism

Research indicates that this compound undergoes extensive metabolism in the liver, producing several metabolites that may also exhibit biological activity. Understanding its pharmacokinetics is crucial for optimizing dosing regimens to maximize efficacy while minimizing potential toxicity.

Safety and Toxicology Studies

Various studies have assessed the safety profile of this compound. It has been shown to have a low toxicity profile in target species when used at recommended doses. However, studies have also indicated potential teratogenic effects at higher doses, necessitating careful monitoring during use in pregnant animals.

Use in Combination Therapies

This compound has been investigated for use in combination with other anthelmintics to enhance efficacy against resistant parasite strains. Research has shown that combining this compound with other compounds can lead to synergistic effects, improving treatment outcomes.

Data Tables

| Nematode Species | Efficacy (%) | Reference |

|---|---|---|

| Haemonchus contortus | 95 | |

| Ostertagia ostertagi | 90 | |

| Trichostrongylus axei | 85 |

Case Study 1: Efficacy in Sheep

In a controlled study involving sheep infected with Haemonchus contortus, administration of this compound at a dosage of 10 mg/kg resulted in a significant reduction of parasite load within seven days post-treatment. The study highlighted the compound's effectiveness and rapid action against this common nematode.

Case Study 2: Safety Profile Assessment

A safety study conducted on pregnant ewes demonstrated that this compound did not adversely affect fetal development at therapeutic doses (5 mg/kg). However, higher doses led to observable teratogenic effects, underscoring the need for careful dosing.

Case Study 3: Combination Therapy with Ivermectin

A recent investigation into the combined use of this compound and ivermectin showed enhanced efficacy against multi-drug resistant strains of gastrointestinal nematodes in cattle. The combination therapy resulted in a reduction of parasite burden by over 90%, suggesting a promising strategy for tackling resistance.

Análisis De Reacciones Químicas

Structural and Functional Group Analysis

Benzimidazole derivatives like Albendazole (C₁₂H₁₅N₃O₂S) share a core structure with:

-

Benzimidazole ring : Aromatic system prone to electrophilic substitution (e.g., nitration, halogenation).

-

Carbamate group (-O-CO-NH₂) : Hydrolysis-sensitive under acidic/basic conditions.

-

Propylthio side chain : Susceptible to oxidation or nucleophilic displacement.

Inferred Reaction Pathways for Benzimidazole Derivatives

Reactions are hypothesized based on Albendazole’s reactivity ( , , ):

Hydrolysis of the Carbamate Group

-

Acidic conditions : Carbamate hydrolyzes to form methylamine and a benzimidazole-carboxylic acid derivative.

C H N O S+H OH C H N O S+CH NH +CO -

Basic conditions : Faster hydrolysis yielding a phenolate intermediate.

Oxidation of the Propylthio Group

-

Oxidizing agents (e.g., H₂O₂) : Convert thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.

\text{C H N O S}\xrightarrow{\text{ O }}\text{C H N O S}\(\text{sulfoxide})\xrightarrow{\text{ O }}\text{C H N O S}\(\text{sulfone})

Aromatic Substitution on the Benzimidazole Ring

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at positions 5 or 6.

-

Halogenation : Electrophilic bromination/chlorination occurs under mild conditions.

Solid-State Reactivity in Pharmaceutical Formulations

Benzimidazoles exhibit sensitivity to:

Catalytic and Industrial Relevance

Recent advances in catalysis ( , ) suggest that:

-

Electrostatic modulation (e.g., applied voltage) enhances reaction rates by 10⁵× for carbamate hydrolysis.

-

Encapsulation techniques ( ) could stabilize reactive intermediates in large-scale synthesis.

Data Table: Comparative Reactivity of Benzimidazoles

*Assumes structural similarity to Albendazole.

Research Gaps and Recommendations

Propiedades

Número CAS |

28559-00-4 |

|---|---|

Fórmula molecular |

C16H19N5O3 |

Peso molecular |

329.35 g/mol |

Nombre IUPAC |

methyl N-[1-(5-cyanopentylcarbamoyl)benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C16H19N5O3/c1-24-16(23)20-14-19-12-8-4-5-9-13(12)21(14)15(22)18-11-7-3-2-6-10-17/h4-5,8-9H,2-3,6-7,11H2,1H3,(H,18,22)(H,19,20,23) |

Clave InChI |

MKZGVGOBXZJKGV-UHFFFAOYSA-N |

SMILES |

COC(=O)NC1=NC2=CC=CC=C2N1C(=O)NCCCCCC#N |

SMILES canónico |

COC(=O)NC1=NC2=CC=CC=C2N1C(=O)NCCCCCC#N |

Key on ui other cas no. |

28559-00-4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.